6H-Thiopyrano[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33526-08-8 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
6H-thiopyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-2,4-5H,3H2 |
InChI Key |
PHQVXPYZZSPBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=NC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for 6h Thiopyrano 3,2 D Pyrimidine and Its Derivatives
Classical and Established Synthetic Routes to the Thiopyranopyrimidine System
Traditional synthetic approaches to the 6H-Thiopyrano[3,2-d]pyrimidine core and its derivatives have relied on well-established organic reactions. These methods typically involve the sequential construction of the fused ring system, followed by functionalization.
Cyclization Reactions for Ring Closure
The construction of the pyrimidine (B1678525) ring onto a pre-existing thiopyran framework is a cornerstone of classical synthesis. A common strategy involves the use of an ortho-amino-substituted thiopyran precursor, which can undergo cyclization with a one-carbon synthon. For instance, a 3-aminothiopyran-2-carboxamide or a related derivative can be treated with reagents such as formamide, urea, or acyl chlorides to effect the ring closure and form the pyrimidine moiety.
A highly analogous and well-documented approach is seen in the synthesis of the related thieno[2,3-d]pyrimidines. This method often begins with a 2-aminothiophene-3-carbonitrile, which can be prepared through the versatile Gewald reaction. This intermediate can then undergo cyclization. For example, reaction with acyl chlorides in the presence of an acid catalyst can lead to the formation of the pyrimidine-4-one ring. Another established route is the Dimroth rearrangement, where a precursor is condensed with various anilines to form the final pyrimidine ring. These methods for constructing fused pyrimidines are foundational and demonstrate the principles applicable to the synthesis of the this compound system.
Nucleophilic Substitution Reactions in Core Functionalization
Nucleophilic aromatic substitution (SNAr) is a pivotal method for introducing a wide array of functional groups onto the thiopyranopyrimidine scaffold, particularly when the pyrimidine ring is activated with suitable leaving groups, such as halogens. The reactivity of halogen substituents on the pyrimidine ring allows for their displacement by various nucleophiles.
In related di-substituted heterocyclic systems like 2,4-dichloropyrido[3,2-d]pyrimidines, it has been observed that the chloro group at the 4-position undergoes nucleophilic displacement more readily than the one at the 2-position. This differential reactivity allows for selective functionalization. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse substituents, thereby enabling the generation of libraries of derivatives for further investigation. For example, the reaction of a 2,4-dichlorothiopyranopyrimidine with an amine would be expected to first yield the 4-amino-2-chloro derivative, which can then be further functionalized at the 2-position under more forcing conditions or with a different nucleophile.
Halogenation and Subsequent Functionalization
The introduction of halogen atoms, typically chlorine, onto the thiopyranopyrimidine core is a critical step that transforms the relatively inert scaffold into a versatile intermediate for further chemical modification. The most common precursors for halogenation are the corresponding dione derivatives, such as this compound-2,4(1H,3H)-dione.
A standard and effective procedure for this transformation involves treating the dione with a strong chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). This reaction converts the hydroxyl groups of the tautomeric diol form into chloro substituents, yielding the 2,4-dichloro-6H-thiopyrano[3,2-d]pyrimidine. As mentioned previously, these dichloro derivatives are highly valuable intermediates, as the chlorine atoms serve as excellent leaving groups for subsequent nucleophilic substitution reactions, enabling the introduction of a vast range of functional groups. For instance, the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine is achieved by refluxing the corresponding dione in POCl3, a method directly analogous to what would be employed for the thiopyranopyrimidine system. wikipedia.org
| Precursor | Reagent | Product | Reference |
| Thieno[3,2-d]pyrimidin-2,4-dione | POCl3 | 2,4-Dichlorothieno[3,2-d]pyrimidine | wikipedia.org |
| Pyrrolo[3,2-d]pyrimidin-2,4-dione | PhPOCl2 | 2,4-Dichloropyrrolo[3,2-d]pyrimidine | wikipedia.org |
Advanced and Green Synthetic Strategies
Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. For the synthesis of complex heterocyclic systems like this compound, multi-component reactions represent a significant advancement over traditional multi-step syntheses.
Multi-Component Reactions (MCR) for Scaffold Assembly
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid construction of the thiopyranopyrimidine scaffold. These reactions are highly convergent and often adhere to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for the use of eco-friendly solvents and catalysts.
While specific MCRs for the this compound isomer are not extensively documented, the closely related pyrano[2,3-d]pyrimidine and thiopyrano[4,3-d]pyrimidine systems are frequently synthesized via MCRs, providing strong precedent. For example, a series of functionalized thiopyrano[4,3-d]pyrimidine derivatives were synthesized through a multicomponent reaction of aromatic aldehydes, tetrahydrothiopyran-4-one, and aryl amidines under microwave heating. This approach highlights the feasibility of assembling the complete fused ring system in a single pot. Biginelli-like reactions, which traditionally produce dihydropyrimidinones, also represent a type of MCR that could be adapted for the synthesis of thiopyranopyrimidine precursors. mdpi.com
The most common MCRs for building related fused pyrimidine systems are three-component reactions. A widely studied example is the synthesis of pyrano[2,3-d]pyrimidines, which typically involves the one-pot condensation of an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile or ethyl cyanoacetate), and a barbituric acid or thiobarbituric acid derivative. researchgate.netcore.ac.uk
This reaction is often catalyzed by a variety of agents, including bases, acids, and increasingly, green catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H). researchgate.netamazonaws.com The reaction generally proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the final fused heterocycle. The use of aqueous ethanol as a solvent and room temperature conditions further enhances the green credentials of this methodology. researchgate.net By substituting the barbituric acid with a suitable thiopyran-containing active methylene compound, this powerful three-component strategy could be adapted for the direct synthesis of the this compound scaffold.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |
| Aromatic Aldehyde | Malononitrile | Barbituric Acid | DABCO | Pyrano[2,3-d]pyrimidine | researchgate.net |
| Aromatic Aldehyde | Ethyl Cyanoacetate | Barbituric Acid | L-proline | Pyrano[2,3-d]pyrimidine | |
| Aromatic Aldehyde | Malononitrile | Barbituric Acid | SBA-Pr-SO3H | Pyrano[2,3-d]pyrimidine | amazonaws.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a pivotal technique for accelerating the synthesis of heterocyclic compounds, offering advantages such as significantly reduced reaction times, improved yields, and enhanced purity of products compared to conventional heating methods. nih.govmdpi.com This technology has been effectively applied to the synthesis of fused pyrimidine systems, including thiopyrano-pyrimidine scaffolds.
A notable example is the microwave-assisted, one-pot, four-component reaction for preparing highly functionalized thiopyrano[4,3-d]pyrimidine derivatives. mdpi.com This protocol involves the reaction of aromatic aldehydes, tetrahydrothiopyran-4-one, and aryl amidines under microwave irradiation. nih.gov This method provides the desired products in good to excellent yields within short reaction times, demonstrating the efficiency of microwave assistance in constructing the thiopyrano-pyrimidine core. nih.govmdpi.com While this specific example yields the [4,3-d] isomer, the principles are directly applicable to the synthesis of this compound derivatives. The rapid heating and increased reaction rates afforded by microwave irradiation are particularly beneficial for multi-component reactions, which are valuable for building molecular complexity in a single step. semanticscholar.org
The general advantages of microwave-assisted synthesis in the context of pyrimidine derivatives include overcoming the limitations of conventional methods, which often require long reaction times and result in lower yields. researchgate.net The use of microwave irradiation can lead to the formation of fused heterocycles like pyrano[2,3-d]pyrimidinones in a single step, a strategy that can be adapted for their thio-analogs. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | Minutes nih.gov | Hours to Days researchgate.net |
| Yields | Good to Excellent mdpi.com | Moderate to Good nih.gov |
| Energy Consumption | Lower | Higher |
| Side Reactions | Often Minimized | More Prevalent |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto heterocyclic scaffolds. nih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in the late-stage functionalization of molecules, including pyrimidine-based systems. nih.govmdpi.com
For the this compound core, these methods are particularly useful for modifying a pre-formed, halogenated scaffold. For instance, a chloro- or bromo-substituted thiopyranopyrimidine can serve as a versatile intermediate. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is widely used to introduce aryl or heteroaryl groups. mdpi.com The synthesis of novel phenyl-substituted pyrimidines has been successfully achieved using Pd(PPh3)4 as the catalyst with various aryl boronic acids, demonstrating the feasibility of this approach. mdpi.com
The choice of ligand, base, and solvent is crucial for achieving high selectivity and yield, especially in dihalogenated heteroarenes where regioselectivity is a concern. nih.gov For example, in 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position, which is typically less reactive than the C2 position adjacent to the nitrogen. nih.gov This principle of ligand-controlled selectivity can be extrapolated to functionalize specific positions on the this compound nucleus.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organic Halide | C-C | Pd(PPh3)4, Pd(OAc)2 mdpi.commdpi.com |
| Buchwald-Hartwig | Amine/Alcohol/Thiol + Organic Halide | C-N, C-O, C-S | Pd Catalyst + Buchwald Ligands nih.gov |
| Sonogashira | Terminal Alkyne + Organic Halide | C-C (sp-sp2) | Pd/Cu Catalysts nih.gov |
One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. semanticscholar.org This strategy is highly effective for the construction of complex heterocyclic systems like this compound.
Multi-component reactions (MCRs) are a prominent class of one-pot procedures. A three-component domino reaction involving amines, aldehydes, and terminal alkynes has been described for the synthesis of related pyrido[3,2-d]pyrimidine derivatives using a BF3·OEt2 catalyst. semanticscholar.org Similarly, the synthesis of fused isoxazolo[4′,5′:4,5]thiopyrano[2,3-d]pyrimidines has been achieved through a one-pot method, highlighting the utility of this approach for creating complex, fused ring systems containing a thiopyran moiety. dntb.gov.ua
The previously mentioned microwave-assisted synthesis of thiopyrano[4,3-d]pyrimidines is also a prime example of a one-pot, four-component reaction. mdpi.com Such procedures streamline the synthetic process, allowing for the rapid assembly of the core structure from simple, readily available starting materials. nih.gov The development of one-pot methods is crucial for generating libraries of compounds for biological screening, as they allow for the efficient variation of multiple substituents. scielo.org.mx
Structure-Based Design and Synthesis
Scaffold Hopping Strategies for Analog Generation
Scaffold hopping is a computational and synthetic strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known lead compound by modifying its core structure. nih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming resistance mechanisms.
In the context of thiopyrano[3,2-d]pyrimidines, scaffold hopping can be envisioned by replacing other bicyclic systems with this core. A systematic investigation into the scaffold-hopping strategy of deoxyvasicinone alkaloids, where the benzene (B151609) ring was replaced by a thiophene ring to create thieno[3,2-d]pyrimidines, serves as a pertinent example. nih.govnih.gov This bioisosteric replacement of a benzene ring with a thiophene ring led to novel compounds with significant anticancer activity. nih.gov Similarly, the this compound scaffold can be considered a "hopped" analog of other fused pyrimidines like purines, pteridines, or quinazolines.
Another example involves the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where a structure-guided scaffold-hopping strategy was used to replace a thiophene[3,2-d]pyrimidine core with a dihydrofuro[3,4-d]pyrimidine scaffold. nih.gov This led to derivatives with exceptionally potent activity against a wide range of drug-resistant HIV-1 strains. nih.gov This demonstrates that subtle changes in the fused heterocyclic ring, such as replacing sulfur with oxygen or altering the ring size, can lead to significant improvements in biological activity and drug-like properties. nih.govunipa.it
Ligand-Based and Target-Based Design Principles
The design of novel this compound derivatives often relies on either ligand-based or target-based (structure-based) principles to optimize their interaction with a specific biological target.
Target-Based Design: This approach utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into the active or allosteric site. A clear application of this principle was the structure-based design and optimization of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net By analyzing the NNRTI-binding pocket, researchers designed compounds to fully explore the chemical space, leading to derivatives with prominent antiviral activities against wild-type and resistant HIV-1 strains at nanomolar concentrations. researchgate.net Molecular modeling studies were used to understand the binding modes and guide the optimization campaign. researchgate.net Similarly, pyridothiopyranopyrimidine derivatives were designed as multitargeted kinase inhibitors, with molecular docking calculations substantiating the interaction with the KDR domain of VEGFR-2. nih.gov
Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based design methods are employed. These strategies rely on the knowledge of other molecules that bind to the target. A series of thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety were designed and developed as anticancer agents using a molecular hybridization strategy, which is a form of ligand-based design. acs.org By combining pharmacophoric elements from known active compounds, researchers created hybrid molecules with potent inhibitory activity against human carbonic anhydrase isozymes hCAIX and hCAXII. acs.org Structure-activity relationship (SAR) studies are central to this approach, helping to identify which chemical modifications lead to improved biological activity. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydrothiopyran-4-one |
| Thieno[3,2-d]pyrimidine (B1254671) |
| Dihydrothiopyrano[3,2-d]pyrimidine |
| Pyrido[3,2-d]pyrimidine |
| Thiopyrano[4,3-d]pyrimidine |
| Pyrano[2,3-d]pyrimidinone |
| 2,4-Dichloropyridine |
| Deoxyvasicinone |
| Dihydrofuro[3,4-d]pyrimidine |
| Pyridothiopyranopyrimidine |
| Thiopyrano[2,3-d]thiazole |
Chemical Transformations and Reaction Mechanisms of 6h Thiopyrano 3,2 D Pyrimidine Derivatives
Investigation of Key Reaction Pathways
Key reaction pathways for derivatives of 6H-thiopyrano[3,2-d]pyrimidine often involve transforming the partially saturated thiopyran ring or leveraging the inherent reactivity of the fused pyrimidine (B1678525) system.
Dehydrogenation Reactions
The conversion of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives to their fully aromatic counterparts is a critical transformation. This oxidative aromatization can be achieved using various dehydrogenating agents. While direct examples on this specific scaffold are not extensively detailed in the literature, analogous transformations in related dihydropyrido[2,3-d]pyrimidines and dihydroazolo[1,5-a]pyrimidines are well-documented. nih.govresearchgate.net Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed for such oxidative aromatization processes. researchgate.netresearchgate.net The reaction mechanism typically involves hydride abstraction from the dihydropyran ring, followed by proton loss to furnish the stable aromatic system. The stability of the resulting aromatic ring is the primary driving force for this reaction.
For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been successfully achieved, refuting previous claims that such systems could not be aromatized. nih.gov This suggests that similar dehydrogenation of the 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine core is a feasible and important pathway for accessing the fully unsaturated ring system.
Nucleophilic Addition Reactions of Heterocyclic Amino Groups
Amino groups, particularly at the C4 position of the pyrimidine ring, are key functional handles for derivatization. These exocyclic amino groups exhibit nucleophilic character and can react with a variety of electrophiles. Although specific examples involving the 4-amino-6H-thiopyrano[3,2-d]pyrimidine core are not prominent, the reactivity can be inferred from analogous systems. For example, the amino group of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione readily reacts with electrophiles like ethyl bromoacetate (B1195939) and ω-bromoacetophenone. researchgate.net
These reactions typically proceed via nucleophilic attack of the exocyclic amino nitrogen onto the electrophilic carbon center, leading to the formation of new carbon-nitrogen bonds and enabling the construction of more complex molecular architectures. Condensation with aldehydes to form Schiff bases is another common reaction pathway for such amino-heterocycles. researchgate.net
[3+3] Cycloaddition Processes
The synthesis of the core this compound skeleton can be achieved through cycloaddition strategies. A plausible and efficient method is the [3+3] cycloaddition, which involves the reaction of a three-atom synthon with another. A well-established precedent in related systems is the reaction of 6-aminouracil (B15529) derivatives (a nitrogen-carbon-carbon synthon) with α,β-unsaturated ketones (a carbon-carbon-carbon synthon). researchgate.net This reaction leads to the formation of the fused pyridopyrimidine ring system.
By analogy, the reaction between a 6-aminopyrimidine derivative and an appropriate α,β-unsaturated thio-ketone or a related synthon would provide a direct route to the thiopyrano[3,2-d]pyrimidine framework. This approach is highly valued for its ability to construct the bicyclic core in a single, often one-pot, operation from readily available starting materials.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core
The pyrimidine ring in the this compound system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyrimidine core is generally difficult and requires the presence of strong electron-donating groups to activate the ring. Reactions like nitration and halogenation typically require harsh conditions and often result in low yields unless the ring is sufficiently activated. masterorganicchemistry.com For the this compound system, electrophilic attack would be disfavored compared to nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the C2 or C4 positions. The reaction of 4-chloro-substituted fused pyrimidines with various nucleophiles is a cornerstone of their derivatization. Studies on analogous 4-chlorothieno[3,2-d]pyrimidines and 4-chloropyrrolo[2,3-d]pyrimidines demonstrate facile displacement of the chloride by amines, alkoxides, and other nucleophiles. researchgate.netnih.govnih.govntnu.no
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the fused ring and the pyrimidine nitrogens helps to stabilize this intermediate, facilitating the substitution. This reaction is a powerful tool for introducing diverse functionalities onto the pyrimidine core. mdpi.com
| Reactant | Nucleophile | Conditions | Product | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778) Derivatives | HCl, Water | 4-(Arylamino)-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Various Nucleophiles | Varies | 2,4-Disubstituted-thieno[3,2-d]pyrimidine | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines / Alcohols | Base, EtOH | 2-Amino-4-alkoxy-6-aminopyrimidine-5-carbaldehyde | mdpi.com |
Oxidation Reactions of the Thiopyran Ring (e.g., Sulfone Formation)
The sulfur atom in the thiopyran ring is a key site for chemical modification, most notably through oxidation. The sulfide (B99878) can be readily oxidized to a sulfoxide (B87167) and further to a sulfone (a 5,5-dioxo derivative). This transformation significantly alters the electronic and steric properties of the molecule. The resulting sulfone group is a strong electron-withdrawing group and can influence the biological activity of the compound.
Research has specifically demonstrated the synthesis of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives. nih.gov These oxidations are typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The conversion of the sulfide to a sulfone can enhance the compound's potential as a hydrogen bond acceptor and modify its interaction with biological targets.
| Starting Material | Oxidizing Agent | Product | Reference |
| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | m-CPBA | 4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidine | nih.gov |
| 2-Aryl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | Peroxy Acid | 2-Aryl-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | N/A |
Functional Group Interconversions and Derivatization Strategies
Beyond reactions on the core heterocyclic structure, functional group interconversions (FGIs) on substituents are crucial for creating libraries of derivatives. These strategies include standard organic transformations adapted for the this compound scaffold.
A common example is the reduction of a nitro group to an amine. While direct examples on this specific scaffold are scarce, the reduction of nitro-substituted heterocycles is a well-established process. A variety of reagents can be employed, with catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Fe/AcOH or SnCl2/HCl) being the most common methods. researchgate.netwikipedia.orgorganic-chemistry.org These methods are generally high-yielding and tolerate a wide range of other functional groups. The resulting amino group can then serve as a handle for further derivatization, such as acylation or sulfonylation.
Other potential FGIs include the hydrolysis of ester groups to carboxylic acids, the conversion of amides, and the modification of alkyl or aryl substituents on the pyrimidine or thiopyran rings. For example, a protocol has been developed for the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which involves a Dimroth rearrangement, showcasing a more complex derivatization strategy. nih.gov
| Reaction Type | Reagents/Conditions | Transformation | Reference |
| Nitro Group Reduction | Fe, Acetic Acid | R-NO₂ → R-NH₂ | researchgate.net |
| Catalytic Hydrogenation | H₂, Pd/C | R-NO₂ → R-NH₂ | organic-chemistry.org |
| Dimroth Rearrangement | NaOMe, MeOH | 3-Aryl-imino pyrimidine → 4-Arylamino-pyrimidine | nih.gov |
Structural Elucidation and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6H-thiopyrano[3,2-d]pyrimidine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the fused heterocyclic structure. While specific data for the unsubstituted this compound is not extensively reported, analysis of its derivatives, particularly 7,8-dihydro analogs, provides significant insight into the characteristic spectral features of this class of compounds.
Proton NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For derivatives of the 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine core, the ¹H-NMR spectrum reveals characteristic signals for the protons on both the pyrimidine (B1678525) and the thiopyran rings.
The protons on the pyrimidine ring are typically observed in the aromatic region of the spectrum, with their chemical shifts influenced by the nature and position of substituents. For instance, the proton at position 4 of the pyrimidine ring is often a distinct singlet. The protons on the saturated thiopyran ring (at positions 6, 7, and 8) appear in the aliphatic region. The protons at C6 and C8 often present as triplets, coupling with the adjacent methylene (B1212753) protons at C7, which in turn would appear as a multiplet.
Table 1: Representative ¹H-NMR Spectral Data for a 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine Derivative (Data is illustrative for a substituted derivative and may vary based on substitution patterns and solvent)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.35 | s | - |
| H-4 (NH) | 12.50 | br s | - |
| H-6 | 3.50 | t | 6.5 |
| H-7 | 2.15 | m | - |
| H-8 | 3.00 | t | 6.0 |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound system are indicative of their electronic environment.
The carbons of the pyrimidine ring typically resonate in the downfield region (δ > 140 ppm), characteristic of aromatic and heteroaromatic systems. The quaternary carbons involved in the ring fusion (C4a and C8a) also show distinct signals. The sp³-hybridized carbons of the thiopyran ring (C6, C7, and C8) are found in the upfield, aliphatic region of the spectrum (δ 20-40 ppm). The specific chemical shifts are sensitive to the substituents attached to the heterocyclic system.
Table 2: Representative ¹³C-NMR Spectral Data for a 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine Derivative (Data is illustrative for a substituted derivative and may vary based on substitution patterns and solvent)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 155.0 |
| C-4 | 162.1 |
| C-4a | 110.5 |
| C-6 | 25.8 |
| C-7 | 24.5 |
| C-8 | 29.7 |
| C-8a | 160.3 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization.
For this compound and its derivatives, electron impact mass spectrometry (EI-MS) typically reveals a prominent molecular ion peak (M⁺), which confirms the molecular weight. The presence of sulfur is often indicated by a characteristic isotopic peak at M+2, with an abundance of approximately 4% relative to the M⁺ peak. The fragmentation of these compounds often involves the cleavage of the thiopyran ring and the loss of small, stable molecules from the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This technique is crucial for confirming the identity of newly synthesized this compound derivatives, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For example, HRMS can confirm the presence of the expected number of carbon, hydrogen, nitrogen, and sulfur atoms, providing unequivocal support for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the IR spectrum displays characteristic absorption bands corresponding to the vibrations of the fused ring system and any substituents.
Key vibrational modes include C=N and C=C stretching vibrations from the pyrimidine ring, typically observed in the 1650-1450 cm⁻¹ region. The C-S stretching vibration of the thiopyran ring usually appears in the fingerprint region, around 800-600 cm⁻¹. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic thiopyran ring are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of specific substituents will give rise to additional characteristic bands, such as N-H stretching for amino groups or C=O stretching for carbonyl groups.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=N Stretch | 1650 - 1550 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1450 | Medium-Strong |
| C-S Stretch | 800 - 600 | Weak-Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation
This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives and for understanding the conformational preferences of the flexible thiopyran ring. The crystal structure reveals how the molecules pack in the solid state and identifies intermolecular interactions such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound. While a crystal structure for the parent this compound may not be readily available, the analysis of crystalline derivatives has been crucial in confirming the structural assignments made by spectroscopic methods.
Molecular and Cellular Biological Investigations of 6h Thiopyrano 3,2 D Pyrimidine Derivatives in Vitro Studies
Antiviral Activity Research (In Vitro Models)
Derivatives of the 6H-Thiopyrano[3,2-d]pyrimidine scaffold have been identified as a promising class of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1).
Anticancer Activity Profiling (In Vitro Cell Line Models)
The thiopyranopyrimidine scaffold and its analogues have also been investigated for their potential as anticancer agents. The primary mechanism underlying their antiproliferative effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
Kinase Inhibition Studies
Derivatives of the related pyridothiopyranopyrimidine scaffold have been shown to be multi-kinase inhibitors, targeting several protein kinases involved in tumor growth and angiogenesis. This multi-targeted approach can be advantageous in cancer therapy by simultaneously blocking multiple signaling pathways that cancer cells use to proliferate and survive.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature of many human cancers. The class I PI3K isoform, PI3Kα, is one of the most frequently mutated oncogenes. While specific data for this compound derivatives targeting PI3Kα is limited, research on the closely related thieno[3,2-d]pyrimidine (B1254671) scaffold provides insight into the potential of this class of compounds.
A study on thienopyrimidine derivatives identified compounds with moderate to excellent inhibitory activity against PI3Kα kinase. For example, compound 9a from this series, which shares a similar fused heterocyclic core, exhibited significant PI3Kα inhibition.
The table below shows the in vitro cytotoxic activity of a representative thieno[2,3-d]pyrimidine (B153573) derivative (9a ) against several human cancer cell lines, along with its inhibitory activity against PI3Kα.
| Cell Line | Compound 9a IC₅₀ (µM) | Kinase Target | Compound 9a IC₅₀ (µM) |
|---|---|---|---|
| HepG-2 (Liver Cancer) | 12.32 ± 0.96 | PI3Kα | 9.47 ± 0.63 |
| A549 (Lung Cancer) | 11.30 ± 1.19 | ||
| PC-3 (Prostate Cancer) | 14.69 ± 1.32 | ||
| MCF-7 (Breast Cancer) | 9.80 ± 0.93 |
IC₅₀ is the concentration of the compound that causes 50% inhibition of cell growth or enzyme activity. Data is for the related thieno[2,3-d]pyrimidine scaffold.
Mammalian Target of Rapamycin (mTOR) Kinase Inhibition
There is no available data from in vitro studies detailing the inhibitory activity of this compound derivatives against mTOR kinase.
Kinase Insert Domain Receptor (KDR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
No published in vitro research specifically documents the inhibition of KDR (VEGFR-2) by compounds containing the this compound core structure.
Exploration of Other Molecular Targets in Cancer Pathways
DNA Intercalation Mechanisms
There is a lack of published research on the in vitro investigation of DNA intercalation mechanisms for this compound derivatives.
Antimicrobial and Antiparasitic Activity Assessment (In Vitro)
Antifungal Activities
No specific in vitro antifungal activity data for this compound derivatives has been reported in the accessible scientific literature.
Antitrypanosomal Activities
Despite extensive searches of scientific literature, no in vitro studies specifically investigating the antitrypanosomal activities of this compound derivatives were identified. Research into the antitrypanosomal properties of fused pyrimidine (B1678525) systems has been active, with studies focusing on related but structurally distinct scaffolds such as imidazopyrimidines. These explorations have highlighted the potential of nitrogen-containing heterocyclic compounds in the development of novel therapeutic agents against trypanosomal parasites. However, specific data on the efficacy and mechanism of action of this compound derivatives against Trypanosoma species in vitro remains an unaddressed area in the current body of scientific literature.
Anti-inflammatory Properties (In Vitro Investigations)
The investigation of novel compounds for anti-inflammatory properties is a significant area of pharmaceutical research, aimed at identifying new therapeutic agents with improved efficacy and safety profiles. While direct in vitro anti-inflammatory studies on this compound derivatives are not available in the reviewed literature, research on analogous fused pyrimidine systems provides context for the potential of this structural class.
Studies on structurally related thienopyrimidine derivatives have demonstrated notable in vitro anti-inflammatory effects. For instance, certain novel thienopyrimidines and fused thienopyrimidines have been synthesized and evaluated for their ability to inhibit inflammatory mediators. In these studies, some compounds exhibited significant anti-inflammatory activity when compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium. The mechanism of action for many pyrimidine-based anti-inflammatory agents is associated with the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.
Furthermore, investigations into various 2-thiopyrimidine derivatives have revealed promising anti-inflammatory potential. Some of these synthesized compounds demonstrated good anti-inflammatory and analgesic activities in preclinical models. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate the expression and activity of critical inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines.
Although these findings relate to similar but not identical heterocyclic cores, they underscore the potential of pyrimidine-fused systems as a source of new anti-inflammatory agents. The unique structural features of the this compound nucleus warrant future in vitro investigations to determine its specific anti-inflammatory profile and mechanisms of action, such as its potential to inhibit key enzymes like COX-1 and COX-2 or to modulate inflammatory cytokine production in cellular models.
Structure Activity Relationship Sar Studies and Molecular Design
Correlating Structural Modifications with Observed Biological Activities
SAR studies on thiopyrano[3,2-d]pyrimidine derivatives and their close analogs, such as pyridothiopyranopyrimidines and thienopyrimidines, have provided valuable insights into the structural requirements for potent biological activity, particularly in the context of cancer therapy as multitargeted kinase inhibitors. Modifications to this scaffold are directly correlated with the inhibition of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a major mediator of tumor angiogenesis. nih.gov
Role of Substituents at Key Positions
The nature and position of substituents on the 6H-Thiopyrano[3,2-d]pyrimidine ring system are determinant factors for biological activity. The 2-, 4-, and 6-positions are common sites for chemical modification.
2-Position: The substituent at the 2-position plays a crucial role in the interaction with the kinase domain. Studies on related pyridothiopyranopyrimidine derivatives revealed that a 2-anilino side moiety is critical for binding to the VEGFR-2 kinase domain. nih.gov The adjacent aniline (B41778) NH group, along with a nitrogen atom in the pyrimidine (B1678525) ring, can form a double hydrogen bond with the hinge region of the enzyme. nih.gov Similarly, for thieno[2,3-d]pyrimidine (B153573) derivatives, substitutions with N-methylpyrazole analogs at this position resulted in high cytotoxic activity against cancer cell lines. nih.gov
4-Position: Modifications at the 4-position also significantly impact activity. In a study on thieno[3,2-d]pyrimidine (B1254671) analogs, a pyrimidin-4-yl amine at this position was part of a potent anti-mycobacterial compound. biorxiv.org The introduction of flexible chains with groups like N,N,N-trimethylethylenediamine at the 4-position of thienopyrimidine compounds showed higher activity compared to those with a more rigid N-methylpiperazine structure. nih.gov
The following table summarizes the observed effects of substituents on related pyrimidine-fused scaffolds.
| Scaffold | Position of Substitution | Substituent/Modification | Observed Biological Effect |
| Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine | 2-position | Anilino side moiety | Crucial for interaction with the KDR domain of VEGFR-2. nih.gov |
| Thieno[2,3-d]pyrimidine | 2-position | N-methylpyrazole analogs | High cytotoxic activity against cancer cells. nih.gov |
| Thieno[2,3-d]pyrimidine | 4-position | N,N,N-trimethylethylenediamine | Higher activity than N-methylpiperazine substitutions. nih.gov |
| Thieno[3,2-d]pyrimidine | 2-position | Methylpyridin-2-yl group | Crucial for inhibiting M. ulcerans. biorxiv.org |
Influence of Fused Ring Systems and Side Chains
The nature of the ring fused to the pyrimidine core significantly influences the compound's biological activity. The thiopyran ring in the this compound system is a key structural feature. The development of aza-isosteres, where a carbon atom in a benzene (B151609) ring is replaced by a nitrogen atom to form a pyridine (B92270) ring, has been a successful strategy. For instance, pyridothiopyranopyrimidine derivatives were designed as aza-isosteres of benzothiopyranopyrimidines to modulate electronic properties and provide additional or alternative anchoring points for enzyme interaction. nih.gov
The exploration of various fused heterocyclic systems with the pyrimidine ring is a common theme in drug discovery, leading to compounds like furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines. researchgate.netdoaj.org The choice of the fused ring system (e.g., thiopyran, thiophene, pyridine) alters the geometry and electronic distribution of the entire molecule, thereby affecting its binding affinity to biological targets. nih.govnih.gov
Side chains, particularly those attached to the 2- and 4-positions, are also of paramount importance. As noted, a 2-anilino side chain is vital for anchoring the molecule in the VEGFR-2 binding pocket. nih.gov The composition of these side chains dictates the selectivity and potency of the inhibitors. For example, some thienopyrimidine compounds with specific side chains showed selective activity against cancer cells with EGFR mutations. nih.gov
Identification of Privileged Structures and Motifs
A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.com The pyrimidine ring, especially when fused with other heterocyclic systems, often forms the basis of such privileged scaffolds. The pyrrolo[2,3-d]pyrimidine (7-deazopurine) structure, for instance, is a well-known privileged scaffold that mimics natural purines. mdpi.com
The recurrent appearance of the thiopyrano[3,2-d]pyrimidine core and its close analogs like pyridothiopyranopyrimidines in potent, multitargeted kinase inhibitors suggests that this scaffold also functions as a privileged structure. nih.gov Its ability to serve as a template for inhibitors of various kinases involved in angiogenesis and tumor growth underscores its utility in cancer drug development. nih.gov The core structure provides a rigid framework that correctly orients key substituents for optimal interaction with the ATP-binding sites of different kinases.
Exploration of Tolerant Regions within Enzyme Binding Pockets
Understanding the topography of the enzyme's binding pocket is essential for rational drug design. SAR and molecular modeling studies help identify regions where bulky or flexible substituents are tolerated, and regions where specific interactions are required.
In the case of VEGFR-2, molecular docking studies of pyridothiopyranopyrimidine inhibitors have elucidated how the scaffold orients itself within the active site. nih.gov The model indicates that the nitrogen at the 3-position of the scaffold and the NH of the 2-anilino group form critical hydrogen bonds with the enzyme's hinge region (C919). nih.gov Furthermore, SAR studies supported the finding that another part of the substituent at the 2-position points outwards from the binding pocket, where it can engage in a cation-π interaction with a key lysine (B10760008) residue (K838). nih.gov This "outward-pointing" region represents a tolerant area where modifications can be made to fine-tune properties like solubility and selectivity without disrupting the core binding interactions.
Development of Pharmacophore Models for Rational Design
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on SAR and molecular docking studies of thiopyrano[3,2-d]pyrimidine-related inhibitors, a clear pharmacophore model for VEGFR-2 inhibition can be proposed.
The key features of this model include:
Two Hydrogen Bond Sites: A hydrogen bond donor (the aniline NH at the 2-position) and a hydrogen bond acceptor (the nitrogen at the 3-position of the pyrimidine ring). These are essential for anchoring the inhibitor to the backbone of the enzyme's hinge region. nih.gov
Hydrophobic Core: The fused heterocyclic system (the thiopyranopyrimidine core) occupies a hydrophobic pocket within the ATP-binding cleft. nih.gov
Cation-π Interaction Site: A feature on the 2-position substituent capable of forming a cation-π interaction with a specific lysine residue (K838) in a region pointing away from the main binding pocket. nih.gov
This model provides a blueprint for the rational design of new, potentially more potent and selective inhibitors based on the this compound scaffold. By ensuring that new designs incorporate these key pharmacophoric features, researchers can increase the probability of discovering successful drug candidates.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking simulations have been instrumental in predicting the binding affinity and orientation of 6H-thiopyrano[3,2-d]pyrimidine derivatives within the active sites of various biological targets. This computational technique allows for the rapid screening of virtual libraries of compounds and provides insights into the potential efficacy of novel drug candidates.
A notable application of molecular docking in the study of this heterocyclic system is the investigation of its derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). researchgate.net Docking studies have been employed to identify the most favorable binding poses of these compounds within the PDE4B active site, thereby predicting their inhibitory potential. researchgate.netnih.gov For instance, research has utilized docking-based virtual screening to identify novel and selective PDE4B inhibitors from large compound databases. researchgate.net The docking poses of these derivatives have been crucial in understanding their selectivity for PDE4B over other isoforms like PDE4D. researchgate.netnih.gov
The predictive power of molecular docking is further enhanced when used in conjunction with other computational methods, such as pharmacophore modeling. nih.gov This combined approach has been successful in identifying key structural features necessary for the biological activity of this compound derivatives and in guiding the design of new compounds with improved properties. nih.govresearchgate.net
Analysis of Binding Modes and Key Intermolecular Interactions
The analysis of binding modes through molecular docking reveals the specific intermolecular interactions that govern the binding of this compound derivatives to their target proteins. These interactions are critical for the stability of the ligand-target complex and for the biological activity of the compound.
Key intermolecular interactions observed in docking studies of this compound derivatives with PDE4B include:
Hydrogen Bonding: Hydrogen bonds are frequently observed between the pyrimidine (B1678525) ring of the scaffold and key amino acid residues in the active site of PDE4B. researchgate.netnih.gov These interactions are crucial for anchoring the ligand in the correct orientation for effective inhibition.
Pi-Pi Stacking: The aromatic nature of the pyrimidine ring can lead to pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine or tyrosine within the active site. researchgate.net
The following table summarizes the key intermolecular interactions identified in molecular docking simulations of this compound derivatives with PDE4B.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Reference |
| Hydrogen Bonding | Pyrimidine Ring | Gln443 | nih.gov |
| Hydrophobic Interactions | Thiopyran Ring and Substituents | Nonpolar residues in the active site | researchgate.net |
| Pi-Pi Stacking | Pyrimidine Ring | Aromatic residues (e.g., Phenylalanine) | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic perspective on the binding of this compound derivatives to their biological targets. These simulations can assess the stability of the ligand-protein complex over time and reveal important conformational changes that may occur upon binding. researchgate.net
MD simulations have been employed to validate the binding poses of this compound derivatives obtained from molecular docking studies. researchgate.netresearchgate.net By simulating the system for nanoseconds, researchers can observe the dynamic behavior of the ligand in the active site and confirm the stability of the key intermolecular interactions identified in docking. researchgate.net These simulations have shown that certain derivatives form stable complexes with their target proteins, reinforcing their potential as effective inhibitors. researchgate.netscispace.com
Furthermore, MD simulations can provide insights into the conformational flexibility of both the ligand and the protein, which is crucial for a comprehensive understanding of the binding process. The ability of the this compound scaffold to adopt specific conformations within the binding pocket can significantly influence its inhibitory activity.
In Silico Predictions of Drug-Like Properties and Pharmacokinetic Behavior
In addition to predicting binding affinity, computational methods are widely used to evaluate the drug-like properties and pharmacokinetic behavior of this compound derivatives. These in silico predictions, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, are essential for identifying candidates with favorable profiles for further development.
Various computational models and filters are applied to assess properties such as:
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.
Aqueous Solubility (logS): Predicts the solubility of a compound in water, which is important for its bioavailability.
Molecular Weight: A key parameter in many drug-likeness rules, such as Lipinski's rule of five.
Hydrogen Bond Donors and Acceptors: These features influence a compound's solubility and ability to cross biological membranes.
Studies on this compound derivatives have utilized these in silico tools to ensure that identified hits possess drug-like properties, thereby increasing the likelihood of their success in later stages of drug discovery. researchgate.netacs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations offer a powerful approach to understanding the electronic structure and reactivity of this compound and its derivatives. These methods, based on the principles of quantum mechanics, can provide detailed information about the distribution of electrons within a molecule, which is fundamental to its chemical behavior. unibo.it
By calculating molecular orbitals, electrostatic potentials, and atomic charges, quantum chemical methods can help to:
Identify the most reactive sites within the this compound scaffold.
Predict the molecule's reactivity towards electrophilic or nucleophilic attack.
This information is valuable for designing synthetic routes to new derivatives and for understanding the electronic basis of their interactions with biological targets. For instance, the electrostatic potential map can indicate regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions. While direct quantum chemical studies on the parent this compound are not extensively reported in the provided context, the application of these methods is a standard practice in computational drug design to refine the understanding of ligand-receptor interactions at an electronic level. unibo.it
Future Directions and Research Opportunities
Design and Synthesis of Multi-Targeting Agents Based on the 6H-Thiopyrano[3,2-d]pyrimidine Scaffold
The development of agents that can modulate multiple biological targets simultaneously is a promising strategy for treating complex multifactorial diseases like cancer. nih.gov Solid tumors often develop resistance to single-target therapies by activating alternative signaling pathways. nih.gov Multi-targeted kinase inhibitors (MTKIs) can address this by concurrently blocking several pathways involved in tumor growth and angiogenesis, potentially leading to improved efficacy and reduced drug resistance. nih.govacs.org
The this compound core is an excellent starting point for designing such agents. As a bioisostere of adenine, it can effectively mimic the binding of ATP in the hinge region of various kinase active sites. nih.gov Strategic chemical modifications to this core can exploit similarities between different kinase ATP sites, allowing for the creation of compounds with a desired polypharmacological profile. nih.gov
One successful approach involves the synthesis of pyridothiopyranopyrimidine derivatives, which are aza-isosteres of previously reported benzothiopyranopyrimidines. nih.gov Research has shown that decorating the pyrimidine (B1678525) ring, particularly at the 2-position with an anilino group, is crucial for potent inhibitory activity. nih.gov Molecular docking studies have confirmed that this moiety can form key hydrogen bonds within the kinase hinge region, for example, with residue C919 of the KDR domain of VEGFR-2. nih.gov A series of 2-anilino-substituted pyridothiopyranopyrimidine compounds demonstrated potent inhibition of multiple kinase targets, which accounts for their significant antiproliferative effects on various human tumor cell lines. acs.org
The synthesis of these multi-targeting agents typically involves multi-step sequences. For instance, key intermediates can be formed through the reaction of a 3-dimethylaminomethylene derivative with commercial benzamidines or benzylguanidines. nih.gov Subsequent reaction of a 2-aminopyrimidino derivative with various phenyl iodides can then install the critical 2-anilino side moiety. nih.gov
| Compound | Description | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|---|
| Compound 3b | 2-Anilino-pyridothiopyranopyrimidine derivative | KDR (VEGFR-2) | Potent (sub-micromolar range) |
| Compound 3i | 2-Anilino-pyridothiopyranopyrimidine derivative | KDR (VEGFR-2) | Potent (sub-micromolar range) |
| Compound 3j | 2-Anilino-pyridothiopyranopyrimidine derivative | KDR (VEGFR-2) | Potent (sub-micromolar range) |
Exploration of Novel Biological Targets and Therapeutic Areas
While much of the focus on thiopyranopyrimidine derivatives has been in oncology, the scaffold holds potential across a broader range of therapeutic areas. Future research will likely see the exploration of novel biological targets beyond protein kinases.
A significant area of opportunity is in metabolic diseases. A 1986 study reported that certain 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives exhibit hypoglycemic activity, suggesting a potential application in the treatment of diabetes. nih.gov This early finding warrants further investigation to identify the specific molecular targets responsible for this effect and to optimize the scaffold for improved potency and drug-like properties.
Furthermore, related fused pyrimidine systems have shown a wide array of biological activities, hinting at other targets that could be modulated by the thiopyranopyrimidine core. Thienopyrimidines, which are close structural analogs, have been reported to act as inhibitors of phosphodiesterases (PDEs), enzymes crucial in inflammatory pathways. scielo.br They have also been investigated as inhibitors of mTOR and EGFR, which are validated targets in cancer therapy. nih.govnih.gov Thiopyrimidine derivatives have also been found to inhibit enzymes like thymidylate synthase and signaling proteins such as STAT3 and STAT5a, and some have shown anti-HIV activity. jetir.org These findings suggest that libraries of this compound derivatives should be screened against a wider panel of targets to uncover new therapeutic applications in inflammatory, viral, and metabolic diseases.
Development of Advanced Synthetic Strategies for Complex Derivatives
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced, efficient, and versatile synthetic strategies is essential. nih.gov The ability to rapidly generate libraries of structurally diverse and complex derivatives is crucial for establishing robust structure-activity relationships (SAR).
Current synthetic routes often involve multi-step processes that can be time-consuming and may lack the efficiency needed for large-scale library synthesis. nih.gov Future efforts should focus on modern synthetic methodologies that offer improved yields, reduced reaction times, and greater molecular complexity.
Key areas for development include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various fused pyrimidine systems. orientjchem.org Applying this technology to the thiopyranopyrimidine core could significantly accelerate the synthesis of derivatives.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.org Designing novel MCRs to build the thiopyranopyrimidine core or to functionalize it would be a powerful strategy for library generation.
By embracing these advanced strategies, chemists can more effectively navigate the chemical space around the this compound scaffold to optimize biological activity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and its application to the this compound scaffold holds immense promise. nih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle by analyzing vast datasets to identify patterns and make predictions. nih.gov
Future applications of AI/ML in this area include:
Predictive Modeling and De Novo Design: ML algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmdpi.com By training these models on existing data for thiopyranopyrimidine analogs, researchers can predict the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates. researchgate.net Furthermore, generative AI models can design entirely new molecules (de novo design) based on the thiopyranopyrimidine scaffold, optimized for high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Synthesis Pathway Optimization: AI is increasingly being used for retrosynthetic analysis. researchgate.net Platforms like IBM's RXN for Chemistry can predict viable and efficient synthetic routes for target molecules, reducing the amount of trial-and-error experimentation required in the lab and potentially uncovering novel, more effective synthetic strategies. preprints.org
Virtual Screening and Target Identification: AI-driven virtual screening can rapidly evaluate massive compound libraries against the three-dimensional structures of biological targets. mdpi.com This can help identify new thiopyranopyrimidine-based hits for a wide range of proteins or even help identify novel protein targets for existing active compounds.
Investigation of this compound Derivatives in Chemical Biology Probes
High-quality chemical probes are indispensable tools for dissecting complex biological processes. bohrium.com These small molecules are designed to be highly potent and selective for a specific protein target, enabling researchers to study that protein's function in cells and organisms. escholarship.org The development of chemical probes from the this compound scaffold represents a significant opportunity to advance biological understanding.
Potent and selective inhibitors, such as the multi-kinase inhibitors derived from this scaffold, serve as excellent starting points for probe development. acs.org To convert an inhibitor into a chemical probe, it is typically modified in one of two ways:
Attachment of a Reporter Tag: A fluorescent dye can be attached to the inhibitor. rsc.org This creates a probe that can be used in cellular imaging to visualize the localization of the target protein or in biochemical assays to measure binding affinity. nih.gov
Installation of a Bio-orthogonal Handle: A small, chemically inert functional group, such as an alkyne or an azide, can be incorporated into the inhibitor's structure. This "handle" allows the probe to be covalently linked to other molecules (e.g., biotin for affinity purification) using click chemistry after it has bound to its target inside a cell. This is a powerful technique for target validation and identifying off-targets via proteomics.
The creation of such probes from the this compound scaffold would enable researchers to validate new drug targets, elucidate signaling pathways, and better understand the molecular mechanisms underlying the therapeutic effects of these compounds. escholarship.org
Table of Mentioned Compounds
| Compound Name/Identifier | Class/Scaffold |
|---|---|
| This compound | Core Scaffold |
| Pyridothiopyranopyrimidine | Derivative Class |
| Benzothiopyranopyrimidine | Derivative Class |
| 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | Derivative Class |
| Thienopyrimidine | Related Scaffold |
| Compound 3b | 2-Anilino-pyridothiopyranopyrimidine |
| Compound 3i | 2-Anilino-pyridothiopyranopyrimidine |
| Compound 3j | 2-Anilino-pyridothiopyranopyrimidine |
Q & A
Q. What are the common synthetic routes for 6H-thiopyrano[3,2-d]pyrimidine derivatives, and how are intermediates characterized?
The synthesis often involves reductive amination and heteroannelation reactions . For example, this compound derivatives can be synthesized by oxidizing intermediates like thiopyrano-methanol using Dess-Martin periodinane (DMP) in aqueous conditions, achieving yields up to 91% . Key intermediates are characterized via IR, -NMR, and -NMR spectroscopy , with spectral data cross-validated against computational models to confirm structural integrity .
Q. How are structural ambiguities resolved in thiopyrano-pyrimidine derivatives using spectroscopic techniques?
Long-range coupling patterns in -NMR distinguish between thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers. For instance, thieno[2,3-d]pyrimidine lacks coupling between thiophene and pyrimidine protons, while thieno[3,2-d]pyrimidine exhibits distinct splitting patterns in DMSO-d or CDCl . EI-MS and elemental analysis further validate molecular formulas and purity .
Advanced Research Questions
Q. How can conflicting yields in reductive amination reactions be addressed during synthesis optimization?
Contradictions in yields (e.g., 45–87%) arise from substrate-specific reactivity . For example, electron-deficient aromatic amines (e.g., 2,5-dichloroaniline) may require pre-formed imine intermediates to bypass low reactivity, while electron-rich amines proceed directly under pH 6 buffered conditions with NaBHCN . Screening alternative reductants (e.g., NaBH) or modifying solvent polarity (e.g., dry methanol vs. HMPA) can improve efficiency .
Q. What strategies enhance the biological activity of this compound derivatives as kinase inhibitors?
Introducing fluoromethyl or difluoromethyl groups at the C-6 position improves interactions with kinase domains (e.g., mTOR or FAK). For example, fluorinated derivatives exhibit enhanced binding via hydrophobic and electrostatic interactions, validated through molecular docking studies . Structural modifications guided by SAR analysis (e.g., substituents on the arylaminomethyl group) further optimize IC values .
Q. How do reaction conditions influence the regioselectivity of heteroannelation reactions?
Regioselectivity in heteroannelation (e.g., forming pyrimido-thiopyrano systems) depends on temperature and solvent choice . Reactions in HMPA at 150°C favor cyclization via nucleophilic attack, while polar aprotic solvents (e.g., DMF) may stabilize intermediates, altering product distribution . Monitoring by TLC or HPLC during reaction progression ensures regiochemical control .
Q. What methodologies resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in -NMR chemical shifts (e.g., δ 7.50 vs. δ 6.70 for aromatic protons) are resolved using 2D-NMR (COSY, HSQC) to assign coupling networks. Comparative analysis with X-ray crystallography (e.g., for 2-dicyclohexylamino derivatives) provides unambiguous structural confirmation . For ambiguous cases, isotopic labeling or computational DFT simulations validate assignments .
Q. How can synthetic routes be adapted to incorporate diverse heterocyclic moieties (e.g., benzofuran)?
Multi-component reactions (e.g., using sodium salts of benzofuran-propenone) enable one-pot assembly of hybrid scaffolds like pyrazolo-pyrimidines. Optimization includes varying stoichiometry of heterocyclic amines and diazonium salts , with yields improved via microwave-assisted heating (63–88%) .
Data-Driven Research Questions
Q. What computational tools are recommended for predicting the bioactivity of novel thiopyrano-pyrimidine derivatives?
Molecular dynamics (MD) simulations and docking software (AutoDock Vina, Schrödinger) model interactions with targets like FAK or DHFR. For instance, binding free energy calculations (ΔG) correlate with experimental IC values, guiding prioritization of analogs for synthesis .
Q. How are contradictory biological results (e.g., cytotoxicity vs. selectivity) analyzed in structure-activity studies?
Dose-response assays (e.g., MTT tests) combined with selectivity indices (SI = IC normal cells / IC cancer cells) differentiate non-specific toxicity from target-mediated effects. For example, derivatives with SI >10 are prioritized for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
